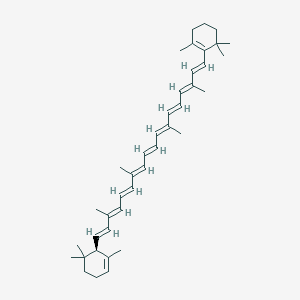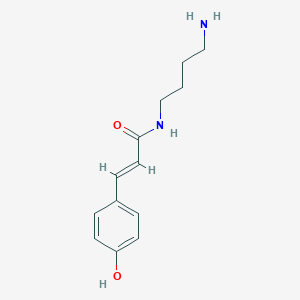![molecular formula C6H9N3 B108843 4,5,6,7-Tétrahydropyrazolo[1,5-a]pyrazine CAS No. 792163-25-8](/img/structure/B108843.png)
4,5,6,7-Tétrahydropyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a versatile scaffold for the development of various biologically active molecules, making it an important building block in drug discovery and development .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a versatile building block for the synthesis of various biologically active molecules.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is utilized in the production of functionalized derivatives for various industrial applications.
Mécanisme D'action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the biochemical pathways of HBV by interacting with the core protein. This interaction disrupts the normal functioning of the virus, inhibiting its ability to replicate .
Result of Action
The result of the action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is the effective inhibition of HBV, including a broad range of nucleos(t)ide-resistant HBV variants . This leads to a decrease in the viral load of HBV .
Analyse Biochimique
Biochemical Properties
It has been found to interact with various enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine vary with different dosages in animal models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of NH-pyrazole carbonic acids as key intermediates. The process includes the catalytic hydrogenation of these intermediates, leading to the formation of the desired tetrahydropyrazolo[1,5-a]pyrazine scaffold . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is achieved through cost-efficient and scalable methods. . This approach ensures the availability of the compound for large-scale applications in medicinal chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Catalytic hydrogenation is used to reduce the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as triethylamine. The reactions are typically carried out in solvents like dichloromethane under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include functionalized derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, which can be further utilized in various applications in medicinal chemistry .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride:
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Another related compound with a different heterocyclic structure and unique applications.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-9-4-3-7-5-6(1)9/h1-2,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKXAWZILGOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620472 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792163-25-8 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine scaffold interact with biological targets, and what are the downstream effects observed?
A: While the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine scaffold itself doesn't have a universally defined biological target, research has shown its derivatives can exhibit specific biological activities. For example, a study identified a series of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives acting as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5). [] These PAMs, specifically VU0448187 (5-(4-fluorobenzyl)-2-((3-fluorophenoxy)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine), demonstrated heterotropic activation of CYP3A4, a crucial enzyme in drug metabolism. [] This activation led to an increased metabolism of midazolam, a CYP3A substrate, evidenced by increased circulating levels of its metabolites, 1- and 4-hydroxy-midazolam, in rats. [] Other derivatives have shown potential as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs), effectively inhibiting viral replication even in nucleoside-resistant HBV variants. []
Q2: Can you describe the structural characteristics of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine, including its molecular formula and weight?
A2: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine possesses the molecular formula C7H9N3 and has a molecular weight of 135.16 g/mol. Information regarding specific spectroscopic data was not found within the provided research articles.
Q3: How does modifying the structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine affect its biological activity, potency, and selectivity?
A: The structure-activity relationship (SAR) of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives significantly impacts their biological profiles. For instance, the presence of specific substituents on the core structure dictates the potency and selectivity of mGlu5 PAM activity. [] Similarly, for HBV CpAM activity, modifications to the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine core influence the inhibition of various HBV variants. [] These findings underscore the importance of SAR studies in optimizing the desired biological activities of these compounds.
Q4: Are there established synthetic routes for producing 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine and its derivatives?
A: Yes, researchers have developed flexible strategies for the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines. One approach utilizes commercially available pyrazoles that undergo alkylation, formylation, and subsequent cyclization reactions to yield diversely substituted 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines. [] Further modification of these intermediates allows for the introduction of a wide range of functionalities, highlighting the versatility of this synthetic approach.
Q5: What are the potential applications of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives in drug development?
A: The research highlights the potential of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives in developing novel therapeutics. Their activity as mGlu5 PAMs makes them attractive candidates for treating schizophrenia and potentially other neurological disorders. [] Furthermore, their role as HBV CpAMs opens avenues for new antiviral therapies against chronic hepatitis B infection. [] The diverse biological activities observed with different modifications to the core structure suggest a promising future for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)
![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)











